[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine
Description
[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine is a structurally complex molecule featuring a piperazine core substituted with a 2-fluorophenyl group at the 1-position. The piperazine ring is linked via a methyl-2-oxoethyl chain to a thioether group, which bridges to a para-substituted phenylamine moiety. This compound’s design integrates key pharmacophoric elements common to neuropsychiatric and receptor-targeting agents, including:
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-14(25-16-8-6-15(21)7-9-16)19(24)23-12-10-22(11-13-23)18-5-3-2-4-17(18)20/h2-9,14H,10-13,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSOFNGDJVPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1.
Mode of Action
This compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km). This suggests that the compound acts as a non-competitive inhibitor. Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function. The specific downstream effects would depend on the cellular context and the particular nucleosides involved.
Pharmacokinetics
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2. This could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of this compound is the inhibition of ENTs, leading to reduced nucleoside transport. This can have various molecular and cellular effects, depending on the specific roles of the affected nucleosides in the cell. For instance, it could disrupt nucleotide synthesis and adenosine regulation.
Biological Activity
The compound [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine, identified by its CAS number 913247-58-2, is a bioactive small molecule with potential therapeutic applications. Its molecular formula is CHFNOS, and it has garnered attention for its diverse biological activities.
The compound has a molecular weight of approximately 359.46 g/mol and features a piperazine ring, which is often associated with various pharmacological activities. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 359.46 g/mol |
| CAS Number | 913247-58-2 |
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, thiazole-bearing compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that the incorporation of similar moieties could enhance the antitumor efficacy of this compound. The structure–activity relationship (SAR) analysis indicates that substituents on the phenyl ring are crucial for enhancing cytotoxic activity .
Antimicrobial Properties
There is emerging evidence that derivatives of piperazine compounds possess antimicrobial properties. A study highlighted that certain piperazine derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. This suggests that this compound may also have potential as an antimicrobial agent .
Neurological Implications
The piperazine moiety in the compound is linked to neurological effects, including potential anticonvulsant activity. Compounds with similar structures have been evaluated for their ability to inhibit neurotransmitter pathways, which could be relevant for conditions such as epilepsy .
Study on Antitumor Activity
A recent study synthesized several analogues of thiazole-integrated compounds, assessing their IC values against various cancer cell lines. The most active compounds showed IC values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for future research into this compound as an anticancer agent .
Neuropharmacological Evaluation
In another study focusing on piperazine derivatives, researchers tested the inhibitory effects on tyrosinase enzymes related to melanin production. The results indicated that specific modifications to the piperazine structure could lead to enhanced inhibitory effects without cytotoxicity in neuronal cell lines, suggesting potential applications in dermatological treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional analogs, highlighting key similarities and distinctions:
Key Structural and Functional Comparisons:
Piperazine Core Modifications: The target compound shares the 2-fluorophenyl-piperazine motif with D10 and S 18126, a feature critical for receptor selectivity . Compared to L 745,870’s pyrrolopyridine system, the target lacks aromatic heterocycles, which could reduce off-target effects but may also lower potency .
Pharmacokinetic Profiles :
- The thioether in the target compound likely enhances metabolic stability over esters or amides (e.g., in ’s acetic acid derivative), as sulfur is less prone to hydrolytic cleavage .
- S 18126’s benzodioxinyl group improves CNS penetration, whereas the target’s phenylamine may limit blood-brain barrier transit due to higher polarity .
Receptor Interactions: While S 18126 and L 745,870 exhibit nanomolar affinity for D4 receptors, the target’s 1-methyl-2-oxoethyl side chain could sterically hinder binding to D2/D3 subtypes, mirroring the selectivity seen in S 18126 . The absence of a quinoline or benzamide moiety (as in D10) suggests divergent targets, possibly偏向 serotonin receptors or sigma-1 sites .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s thioether bridge is synthetically accessible via nucleophilic substitution, as demonstrated in related compounds (e.g., 80–90% yields in ) .
- Biological Potential: Structural analogs like S 18126 show that fluorophenyl-piperazines can achieve high receptor selectivity, but in vivo efficacy often requires optimization of pharmacokinetics (e.g., reducing metabolic clearance) .
- Safety Profile : Thioether-containing compounds (e.g., ) are generally well-tolerated but may require evaluation for hepatotoxicity due to sulfur metabolism .
Q & A
Q. What are the common synthetic routes for [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, fluorophenyl-piperazine intermediates are synthesized via refluxing 2-fluorobenzoyl chloride with piperazine derivatives in ethanol under inert atmospheres. Critical conditions include catalyst selection (e.g., palladium for coupling), solvent optimization (DMF or toluene), and purification via silica gel chromatography (EtOAc:petroleum ether). Reaction times (e.g., 12 h reflux) and stoichiometric ratios (e.g., 1:2 molar ratios of intermediates) significantly impact yield .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography resolves the 3D configuration, as demonstrated for similar fluorophenyl-piperazine derivatives, with refinement using riding models for H-atoms .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as methyl groups (δ ~2.3 ppm) and aromatic fluorophenyl signals (δ ~7.1–7.4 ppm).
- FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What in vitro biological activities have been reported for this compound, and what assay systems are used?
- Methodological Answer : Preliminary studies on analogs show cytotoxic activity (e.g., IC₅₀ values in cancer cell lines via MTT assays) and antimicrobial effects (MIC determination against bacterial strains). Receptor-binding assays (e.g., serotonin/dopamine receptors) are used to study neurological interactions. Assays require controlled cell culture conditions (e.g., 37°C, 5% CO₂) and dose-response validation .
Advanced Research Questions
Q. How can multi-step synthesis of this compound be optimized to improve intermediate stability and final purity?
- Methodological Answer :
- Intermediate stability : Protect reactive groups (e.g., amines via Boc protection) during synthesis. Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
- Purification : Employ gradient elution in column chromatography (e.g., 1:1 to 3:1 EtOAc:petroleum ether) to separate stereoisomers. Validate purity via HPLC (≥95% purity threshold) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation times). For example, discrepancies in IC₅₀ values may arise from differing serum concentrations in cell media .
- Dose-response replication : Validate activity in orthogonal assays (e.g., ATP-based viability assays alongside MTT). Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .
Q. What computational strategies predict the compound's reactivity and binding affinity for target receptors?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions with serotonin 5-HT₁A receptors. Validate with experimental Ki values from radioligand binding assays .
- DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites for derivatization .
Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : HPLC-MS (C18 columns, acetonitrile/water gradients) detects impurities. LC-MS confirms molecular ion peaks ([M+H]⁺) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilization improves long-term storage in amber vials at -20°C .
Q. How can researchers evaluate the compound's stability in biological matrices (e.g., plasma) for pharmacokinetic studies?
- Methodological Answer :
- Plasma stability assays : Incubate the compound in human plasma (37°C, 1–24 h), quench with acetonitrile, and quantify via LC-MS/MS. Compare degradation half-lives to structural analogs .
- Metabolite profiling : Use high-resolution MS to identify phase I/II metabolites, guided by cytochrome P450 docking models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
